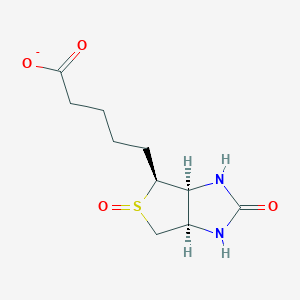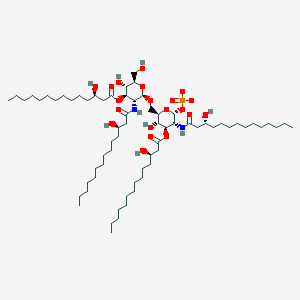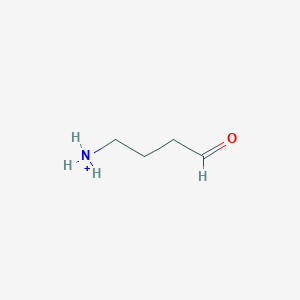![molecular formula C23H25N3O4 B1264021 [5-[(2-Methoxyphenoxy)methyl]-3-isoxazolyl]-(4-methyl-3-phenyl-1-piperazinyl)methanone](/img/structure/B1264021.png)
[5-[(2-Methoxyphenoxy)methyl]-3-isoxazolyl]-(4-methyl-3-phenyl-1-piperazinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-[(2-methoxyphenoxy)methyl]-3-isoxazolyl]-(4-methyl-3-phenyl-1-piperazinyl)methanone is a member of piperazines.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on similar compounds, such as those involving piperazine and isoxazole moieties, indicates a focus on synthesizing new compounds and testing their biological activities. For instance, Nagaraj, Srinivas, and Rao (2018) synthesized a novel series of compounds from triazole analogues of piperazine, showing significant inhibition of bacterial growth, suggesting potential applications in developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Structural Analysis
Studies like those by Swamy et al. (2013) focus on understanding the structural properties of isomorphous compounds, including those with isoxazole derivatives. This research can inform the development of new compounds with improved stability and effectiveness (Swamy et al., 2013).
Anticancer and Antitubercular Properties
Research on isoxazole derivatives, as seen in the study by Radhika et al. (2020), explores their potential in treating diseases like cancer and tuberculosis. Certain compounds in this category showed promising activity against cancer cell lines and tuberculosis strains, highlighting their therapeutic potential (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).
Crystallography and Molecular Characterization
Research by Cao et al. (2010) on the synthesis and crystal structure of compounds with similar structural elements can provide insights into the molecular characteristics and stability of such compounds, which is essential for pharmaceutical applications (Cao, Dong, Shen, & Dong, 2010).
Antimicrobial Applications
Studies like those conducted by Ali and Yar (2007) explore the antimicrobial potential of compounds with pyrazole and isoxazole derivatives. Their findings could guide the development of new antimicrobial drugs (Ali & Yar, 2007).
Exploring New Synthetic Pathways
Research into the synthesis of various isoxazole derivatives, such as those by Potkin et al. (2015), can contribute to developing new synthetic methods and compounds with potentially beneficial properties (Potkin, Bumagin, Petkevich, Dikusar, Semenova, Kurman, Zolotar’, Pashkevich, Gurinovich, & Kul’chitskii, 2015).
Propriétés
Nom du produit |
[5-[(2-Methoxyphenoxy)methyl]-3-isoxazolyl]-(4-methyl-3-phenyl-1-piperazinyl)methanone |
|---|---|
Formule moléculaire |
C23H25N3O4 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
[5-[(2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-(4-methyl-3-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H25N3O4/c1-25-12-13-26(15-20(25)17-8-4-3-5-9-17)23(27)19-14-18(30-24-19)16-29-22-11-7-6-10-21(22)28-2/h3-11,14,20H,12-13,15-16H2,1-2H3 |
Clé InChI |
DAKBXCCNKUPXRY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1C2=CC=CC=C2)C(=O)C3=NOC(=C3)COC4=CC=CC=C4OC |
SMILES canonique |
CN1CCN(CC1C2=CC=CC=C2)C(=O)C3=NOC(=C3)COC4=CC=CC=C4OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



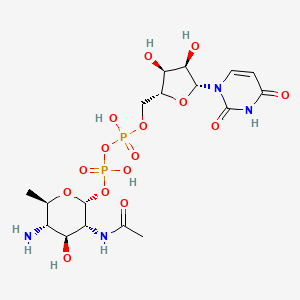
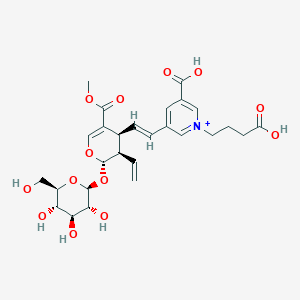

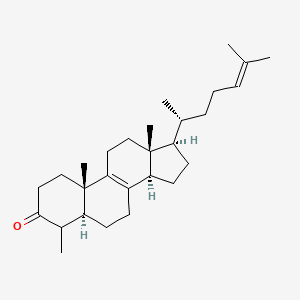
![18-(3-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263946.png)

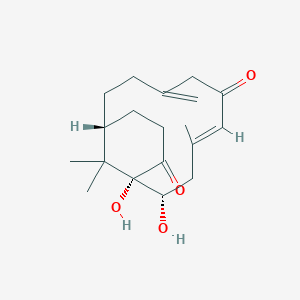

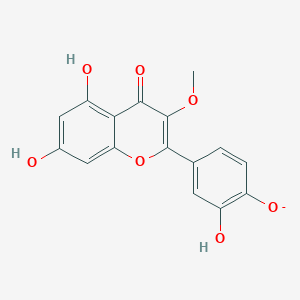
![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)
